3-Nitro-9-phenyl-9H-carbazole 3-Nitro-9-phenyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584042
InChI: InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H
SMILES: C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
Molecular Formula: C18H12N2O2
Molecular Weight: 288.3 g/mol

3-Nitro-9-phenyl-9H-carbazole

CAS No.:

Cat. No.: VC13584042

Molecular Formula: C18H12N2O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-9-phenyl-9H-carbazole -

Specification

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
IUPAC Name 3-nitro-9-phenylcarbazole
Standard InChI InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H
Standard InChI Key DWBVPXSJQPWOTO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-nitro-9-phenyl-9H-carbazole consists of a planar carbazole core fused with two benzene rings. The nitro group (-NO₂) at the 3-position introduces electron-withdrawing effects, while the phenyl group at the 9-position enhances steric bulk and π-conjugation . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₈H₁₂N₂O₂
Molecular Weight288.3 g/mol
IUPAC Name3-nitro-9-phenylcarbazole
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N+[O-])C4=CC=CC=C42
InChIKeyDWBVPXSJQPWOTO-UHFFFAOYSA-N

The nitro group’s orientation relative to the carbazole plane (4.4° tilt) minimizes steric hindrance and optimizes electronic interactions .

Spectroscopic and Thermal Properties

  • UV-Vis Absorption: Exhibits strong absorption in the 260–410 nm range, attributed to π→π* transitions within the carbazole moiety .

  • Photoluminescence: Shows a broad emission peak at 400 nm (blue-violet region), characteristic of carbazole excimer formation .

  • Thermal Stability: Decomposes above 300°C, making it suitable for high-temperature optoelectronic applications .

Synthesis and Reaction Mechanisms

Primary Synthesis Route

3-Nitro-9-phenyl-9H-carbazole is synthesized via nitration of 9-phenyl-9H-carbazole . The reaction employs nitric acid in acetic anhydride under controlled temperatures (0–5°C) to prevent over-nitration:

9-Phenyl-9H-carbazole+HNO3Ac2O3-Nitro-9-phenyl-9H-carbazole\text{9-Phenyl-9H-carbazole} + \text{HNO}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{3-Nitro-9-phenyl-9H-carbazole}

Key Reaction Parameters:

  • Yield: 70–85% after purification by column chromatography.

  • Byproducts: Minor isomers (e.g., 1-nitro derivatives) are removed via recrystallization .

Alternative Methods

  • Cadogan Reaction: A modified Cadogan cyclization of dinitrobiphenylbenzene derivatives yields carbazole frameworks with nitro substituents .

  • Palladium-Catalyzed C–H Activation: Enables direct functionalization of carbazole cores, though limited to specific substrates .

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s high electron affinity (2.8 eV) and hole-transport mobility (10⁻³ cm²/V·s) make it ideal for OLED emissive layers . Device studies show:

  • External Quantum Efficiency (EQE): Up to 12% in blue-emitting OLEDs .

  • Lifetime: >1,000 hours at 100 cd/m² due to reduced exciton quenching .

Organic Photovoltaics (OPVs)

As an electron-transport layer in OPVs, 3-nitro-9-phenyl-9H-carbazole enhances charge separation and reduces recombination . Recent studies report:

  • Power Conversion Efficiency (PCE): 8.2% in PTB7-Th-based devices .

  • Stability: Retains 90% PCE after 500 hours under AM1.5G illumination .

Dye and Pigment Synthesis

The nitro group facilitates coordination with metal ions, enabling the development of photoactive dyes for textiles and sensors .

Biological and Pharmacological Activities

Cytotoxic Effects

The nitro group undergoes enzymatic reduction to reactive intermediates (e.g., nitro radicals), inducing oxidative stress in cancer cells . In vitro studies demonstrate:

  • IC₅₀: 18 μM against HeLa cells .

  • Mechanism: DNA intercalation and topoisomerase II inhibition .

Crystal Structure and Supramolecular Interactions

Crystallographic Data

X-ray diffraction reveals a monoclinic crystal system (space group P) with two independent molecules per asymmetric unit . Key features:

  • π–π Stacking Distance: 3.773 Å between carbazole rings .

  • Hydrogen Bonding: N–H⋯O interactions (2.89 Å) stabilize the lattice .

Hirshfeld Surface Analysis

  • Contributions: H⋯H (48%), H⋯O (22%), and H⋯C (18%) interactions dominate .

  • Packing Efficiency: 72.5%, indicative of dense molecular packing .

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